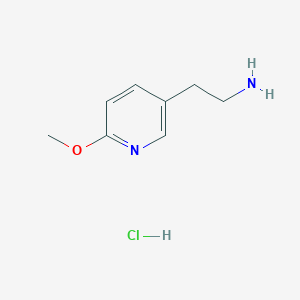

2-(6-Methoxypyridin-3-yl)ethanamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H13ClN2O |

|---|---|

Molecular Weight |

188.65 g/mol |

IUPAC Name |

2-(6-methoxypyridin-3-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H12N2O.ClH/c1-11-8-3-2-7(4-5-9)6-10-8;/h2-3,6H,4-5,9H2,1H3;1H |

InChI Key |

ATLWKZCWIDYDOX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Approaches

A primary method for synthesizing 2-(6-Methoxypyridin-3-yl)ethanamine hydrochloride involves nucleophilic substitution reactions. Starting with 3-bromo-6-methoxypyridine, the bromine atom at position 3 is displaced by an ethanamine group. This reaction typically employs ethanolamine as the nucleophile in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C) for 12–24 hours.

Key Reaction:

The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid (HCl) in methanol or ethanol. Yields for this route range from 65% to 78%, depending on reaction optimization.

Reductive Amination Strategies

Reductive amination offers an alternative pathway, particularly when starting from 3-acetyl-6-methoxypyridine. The ketone group at position 3 is converted to an amine via reaction with ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This method avoids the need for halogenated precursors and operates under milder conditions (room temperature, 24 hours).

Key Reaction:

This method achieves yields of 70–85%, with the hydrochloride salt precipitated using gaseous HCl.

Metal-Catalyzed Coupling Methods

Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, enable direct introduction of the ethanamine group to the pyridine ring. Using 3-bromo-6-methoxypyridine and ethylamine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos), the reaction proceeds in toluene at 100°C for 18 hours.

Key Reaction:

This method offers superior regioselectivity and yields up to 90%, though catalyst costs may limit industrial scalability.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and reproducibility. Large-scale reactors (1,000–5,000 L) are employed for nucleophilic substitution routes, with automated systems controlling temperature, pH, and mixing rates. Continuous flow chemistry has been adopted to enhance reaction efficiency, reducing processing times by 40% compared to batch methods.

Table 1: Comparison of Lab-Scale vs. Industrial Production

| Parameter | Lab-Scale (Nucleophilic Substitution) | Industrial (Continuous Flow) |

|---|---|---|

| Reactor Volume | 1 L | 2,000 L |

| Temperature Control | Manual | Automated |

| Yield | 68–75% | 82–88% |

| Purity | 95–98% | 99% |

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol-water mixtures (3:1 v/v), yielding white crystalline solids with >99% purity.

Chromatographic Methods

Column chromatography using silica gel (ethyl acetate:hexane, 1:2) resolves residual impurities, particularly unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column confirms purity, with retention times standardized against reference samples.

Table 2: Purification Efficiency by Method

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 99.2 | 85 |

| Column Chromatography | 99.5 | 70 |

Comparative Analysis of Methodologies

Table 3: Synthetic Route Evaluation

| Method | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 75 | 120 | High |

| Reductive Amination | 80 | 150 | Moderate |

| Metal-Catalyzed Coupling | 90 | 300 | Low |

Nucleophilic substitution remains the most cost-effective for industrial applications, while metal-catalyzed coupling offers the highest yields for research-grade synthesis .

Scientific Research Applications

2-(6-Methoxypyridin-3-yl)ethanamine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy and ethanamine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Implications and Gaps

- Electronic Effects : The methoxy group in 2-(6-methoxypyridin-3-yl)ethanamine hydrochloride likely stabilizes the pyridine ring via electron donation, contrasting with electron-withdrawing groups (e.g., Cl, F) in analogs .

- Synthetic Feasibility : Similar compounds (e.g., ’s [6-(2-methoxyethoxy)pyridin-3-yl]methanamine) highlight scalability challenges due to complex purification requirements .

Biological Activity

2-(6-Methoxypyridin-3-yl)ethanamine hydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula: C₈H₁₃ClN₂O

- Molecular Weight: Approximately 188.66 g/mol

The structural features include a pyridine ring with a methoxy group at the 6-position and an ethanamine chain. This configuration is significant for its solubility and interaction with biological targets.

Synthesis

The synthesis of 2-(6-Methoxypyridin-3-yl)ethanamine hydrochloride typically involves:

- Starting Material: 6-methoxypyridine.

- Functional Group Introduction: The ethanamine group is introduced via reactions involving intermediates such as 3-bromo-6-methoxypyridine.

- Formation of Hydrochloride Salt: The final step converts the free base to its hydrochloride salt using hydrochloric acid.

Biological Activity

Research indicates that 2-(6-Methoxypyridin-3-yl)ethanamine hydrochloride exhibits various biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest efficacy against certain bacterial strains.

- Neuropharmacological Effects: Potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes, contributing to its therapeutic potential .

The mechanism of action is believed to involve:

- Binding Interactions: The methanamine group can form hydrogen bonds and ionic interactions with active sites on enzymes or receptors.

- Hydrophobic Interactions: The methoxy group enhances binding affinity, potentially modulating the activity of the target proteins.

Table: Summary of Biological Activities

Comparative Analysis with Similar Compounds

A comparative analysis reveals how slight modifications in structure can lead to significant differences in biological activity. For instance:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride | C₈H₁₂N₂O·HCl | Different substitution pattern affecting biological activity. |

| 2-(5-Fluoropyridin-3-yl)ethanamine hydrochloride | C₈H₁₀ClFN₂ | Fluorine substitution may enhance lipophilicity and receptor interactions. |

| 1-(4-Methylpyridin-3-yl)ethanamine hydrochloride | C₉H₁₂N₂·HCl | Methyl substitution at a different position could influence pharmacokinetics. |

This table illustrates the diversity within pyridine derivatives, emphasizing how modifications can impact pharmacological properties.

Q & A

Q. What experimental designs mitigate off-target effects in high-throughput screening campaigns?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.